molecular formula C24H19ClN2O4S B2696845 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 902291-63-8

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2696845
CAS No.: 902291-63-8
M. Wt: 466.94
InChI Key: UQZJQUPGUVRCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Quinoline-Sulfonamide Compounds in Medicinal Chemistry

Quinoline-sulfonamide hybrids trace their origins to the serendipitous discovery of sulfa drugs in the 1930s, which revolutionized antibacterial therapy. Early sulfonamides like sulfanilamide demonstrated the therapeutic potential of the sulfonamide moiety, but their limited structural diversity prompted integration with heterocyclic systems. The quinoline nucleus, first isolated from coal tar in 1834, gained prominence with the antimalarial drug quinine. By the mid-20th century, researchers began merging these pharmacophores to exploit synergistic effects. For instance, chloroquine-sulfonamide conjugates emerged as dual-action agents targeting both microbial enzymes and heme detoxification pathways.

Modern iterations, such as the title compound, reflect advancements in regioselective sulfonation and cross-coupling reactions. The incorporation of electron-withdrawing groups like 4-chlorobenzenesulfonyl enhances metabolic stability, while the acetamide side chain improves solubility and target affinity. Table 1 summarizes key milestones in quinoline-sulfonamide development:

Table 1: Historical Milestones in Quinoline-Sulfonamide Research

Year Development Impact
1935 Sulfan

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-6-2-4-8-20(16)26-23(28)15-27-14-22(24(29)19-7-3-5-9-21(19)27)32(30,31)18-12-10-17(25)11-13-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZJQUPGUVRCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.

    Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with o-toluidine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated substituents on the phenyl ring was found to enhance lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
N-(3-bromophenyl)-2-chloroacetamideE. coliModerate
N-(4-fluorophenyl)-2-chloroacetamideC. albicansModerate

Pharmaceutical Applications

The compound is also being investigated for its potential as a pharmaceutical agent due to its structural characteristics that suggest activity against various diseases. Quinoline derivatives, including those with sulfonamide moieties, have been shown to possess antiviral properties . This compound may function similarly, offering a pathway for the development of new antiviral medications.

Case Study: Antiviral Properties

A study focused on quinazolinone derivatives reported their efficacy as antiviral agents. The mechanisms involved include inhibition of viral replication and interference with viral entry into host cells . The structural similarity of this compound to these derivatives suggests it may exhibit comparable antiviral activity.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It is known to interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Functional Groups Notable Properties Reference
Target Compound Quinoline 3-(4-Cl-benzenesulfonyl), 4-oxo, N-(2-methylphenyl)acetamide Sulfonyl, amide, ketone High lipophilicity due to aromatic Cl and methyl groups N/A
Compound 13a () Cyanoacetamide 4-Methylphenyl hydrazinylidene, sulfamoylphenyl Cyano, amide, sulfonamide MP: 288°C; IR νmax 2214 cm⁻¹ (C≡N)
Compound 13b () Cyanoacetamide 4-Methoxyphenyl hydrazinylidene, sulfamoylphenyl Methoxy, cyano, amide MP: 274°C; Enhanced solubility due to OCH₃
Compound 7f () Fluoroquinolone 4-Oxo-quinoline, cyclopropyl, benzyl ester Carboxylate, amide, fluoro Antibacterial activity (fluoroquinolone class)
ZINC2690957 () Quinoline 3-Benzenesulfonyl, 6-ethyl, N-(4-Cl-phenyl)acetamide Sulfonyl, amide, ethyl Higher molecular weight (6-ethyl group increases lipophilicity)
Compound I () Pyrazolyl-acetamide 3,4-Dichlorophenyl, 1,5-dimethylpyrazol-4-yl Amide, dichloro Crystal packing via N–H⋯O hydrogen bonds (R₂²(10) dimers)

Structural Variations and Implications

A. Quinoline Derivatives
  • Target Compound vs. ZINC2690957 (): Both share a 3-sulfonyl-substituted quinoline core. Key differences:
  • Position 6 : ZINC2690957 has an ethyl group (enhancing lipophilicity), while the target compound lacks this substitution.
B. Amide-Containing Analogs
  • Compound 13a/13b (): Feature cyano groups instead of the target’s sulfonyl moiety. The sulfamoylphenyl group in 13a/b may enhance hydrogen-bonding capacity versus the target’s 4-chlorobenzenesulfonyl group, affecting solubility and target binding .
  • Compound I (): Dichlorophenyl and pyrazolyl groups create a planar amide conformation, contrasting with the target’s twisted quinoline-acetamide linkage. This structural rigidity in Compound I promotes stable crystal packing via N–H⋯O interactions .
C. Bioactive Analogs
  • Compound G (): Triazine-based acetamide with a 4-chloro-3-fluorophenoxy group.

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide , also referred to as compound A , is a synthetic derivative belonging to the class of quinoline-based compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

Chemical Formula : C17_{17}H16_{16}ClN2_{2}O3_{3}S
Molecular Weight : 366.83 g/mol
IUPAC Name : this compound

The biological activity of compound A is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, it has been studied for its potential as a prolyl hydroxylase inhibitor , which is significant in the regulation of hypoxia-inducible factors (HIFs) that play a crucial role in cellular responses to low oxygen levels .

Anticancer Activity

Recent studies have explored the anticancer potential of compound A against various cancer cell lines. The compound demonstrated significant cytotoxic effects in vitro, particularly against breast cancer (MCF-7), colon cancer (SW480), and lung cancer (A549) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, suggesting its role as a potential chemotherapeutic agent .

Enzyme Inhibition

Compound A has shown promising results as an inhibitor of several key enzymes:

  • Prolyl Hydroxylase : Inhibition leads to stabilization of HIFs, promoting angiogenesis and metabolic adaptation under hypoxic conditions.
  • Cyclooxygenase (COX) : It exhibits moderate inhibitory effects on COX enzymes, which are implicated in inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineEffectReference
AnticancerMCF-7Cytotoxicity
SW480Cytotoxicity
A549Cytotoxicity
Enzyme InhibitionProlyl HydroxylaseInhibition
COXModerate inhibition

Case Study

In a notable case study, compound A was administered to MCF-7 cells, resulting in a significant reduction in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through the activation of caspase pathways. Additionally, Western blot analyses revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment with compound A .

Q & A

Q. How do conformational dynamics impact reactivity in catalytic or supramolecular systems?

  • Methodological Answer : Molecular dynamics (MD) simulations track rotational freedom of the 4-chlorobenzenesulfonyl group. Time-resolved fluorescence anisotropy measures rotational correlation times. Correlate flexibility with catalytic turnover rates in enzyme-mimetic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.